molecular formula C9H13N5O B1393072 5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine CAS No. 1257535-65-1

5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1393072
CAS No.: 1257535-65-1
M. Wt: 207.23 g/mol
InChI Key: BOSRRBUCCLOYFI-UHFFFAOYSA-N
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Description

“N-(1-Isopropyl-5-methyl-1H-pyrazol-3-yl)acetamide” is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to an acetamide group .


Physical and Chemical Properties Analysis

The predicted boiling point of this compound is 340.4±22.0 °C and its predicted density is 1.11±0.1 g/cm3 . The predicted pKa is 14.26±0.70 .

Scientific Research Applications

Synthesis and Application in Antimicrobial Activities

Synthesis and Antimicrobial Activities 5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine and its derivatives have been synthesized and studied for their antimicrobial properties. For instance, some derivatives exhibited promising antibacterial and antifungal activities, showcasing their potential in combating microbial infections. Additionally, the antimicrobial activities have been linked to the structural characteristics of these compounds, indicating the importance of molecular design in enhancing their efficacy (Saundane, Verma, & Katkar, 2013). Similarly, various substituted oxadiazole derivatives have been synthesized and characterized, with some showing significant antimicrobial activities. This includes the potential for applications in various fields, such as agriculture and medicine (Hui et al., 2002).

Application in Anticancer Research

Synthesis and Anticancer Activities The potential of this compound derivatives in anticancer therapy has been explored through the synthesis and evaluation of various compounds. These derivatives have shown promising results against several cancer cell lines, underscoring their potential as chemotherapeutic agents. For instance, certain compounds demonstrated potent cytotoxic activity, outperforming standard drugs in some cases, while showing minimal effects on normal cells. This highlights the therapeutic potential of these compounds in treating cancer, with a focus on selectivity and minimizing side effects (Abdo & Kamel, 2015).

Applications in Corrosion Inhibition

Corrosion Inhibition Properties The derivatives of this compound have also been investigated for their corrosion inhibition properties. Studies have shown that these compounds can effectively inhibit the corrosion of metals in acidic environments, making them valuable in industrial applications where metal preservation is critical. The inhibitory action is attributed to the formation of a protective layer on the metal surface, with the efficiency of inhibition increasing with the concentration of the inhibitor. This opens up potential applications in industries where metal corrosion is a significant challenge (Ammal, Prajila, & Joseph, 2018).

Applications in Fungicidal and Insecticidal Activities

Fungicidal and Insecticidal Activities The compounds derived from this compound have shown promising fungicidal and insecticidal activities. Their efficacy against various pests and fungi indicates their potential in agricultural applications, providing a means to protect crops from damage and diseases. The structure-activity relationships and the mechanisms of action of these compounds are areas of active research, aiming to enhance their effectiveness and applicability in agricultural practices (Chen, Li, & Han, 2000), (Qi et al., 2014).

Properties

IUPAC Name

5-(5-methyl-1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-5(2)14-6(3)4-7(13-14)8-11-12-9(10)15-8/h4-5H,1-3H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSRRBUCCLOYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680477
Record name 5-[5-Methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-65-1
Record name 5-[5-Methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine

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